molecular formula C16H21N3O5 B2748830 Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate CAS No. 148902-09-4

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate

Cat. No. B2748830
CAS RN: 148902-09-4
M. Wt: 335.36
InChI Key: SYSSVRZWYSFWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is a chemical compound with the molecular formula C16H21N3O5 . It is widely used in scientific research due to its diverse applications.


Synthesis Analysis

This compound is intriguing due to its structure and offers opportunities for studying molecular interactions and developing new therapeutic strategies. It is a reliable reference material that meets strict industry standards and is used as an intermediate in pharmaceutical research and development .


Molecular Structure Analysis

The molecular structure of Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is complex, contributing to its diverse applications in scientific research. The molecular formula of this compound is C16H21N3O5 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is utilized in the synthesis of various heterocyclic compounds. For example, treatment with diethyl acetonedicarboxylate leads to pyrazoloquinazolines, a transformation that highlights the compound's reactivity towards forming complex molecular structures with potential applications in medicinal chemistry and material science (Peet & Huber, 1993).

Antimycobacterial Activity

Compounds synthesized from diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate have been evaluated for antimycobacterial activity, with some showing promise against Mycobacterium tuberculosis and Mycobacterium fortuitum. This suggests potential therapeutic applications for infections caused by these bacteria (Küçükgüzel et al., 1999).

Pesticidal and Anti-inflammatory Activities

Derivatives of diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate have been synthesized and studied for pesticidal as well as anti-inflammatory and analgesic activities. This research indicates the compound's versatility in leading to substances that could benefit agricultural pest management and pharmaceutical development for treating inflammation and pain (Eliazyan et al., 2013; Sondhi et al., 2005).

Antimicrobial and Antifungal Properties

Further applications include the synthesis of novel pyrazole and pyridine derivatives with antimicrobial activities. These findings support the potential use of diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Abunada et al., 2008).

Dye Synthesis

The compound also serves as a precursor in the synthesis of monoazo-disperse dyes with pyrazolo[1,5-a]pyrimidine structures, which have been applied to polyester fibers showing good fastness properties. This highlights its utility in the textile industry for developing new dyes with desirable characteristics (Al-Etaibi et al., 2011).

properties

IUPAC Name

diethyl 3-[(2-aminobenzoyl)hydrazinylidene]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-3-23-14(20)9-11(10-15(21)24-4-2)18-19-16(22)12-7-5-6-8-13(12)17/h5-8H,3-4,9-10,17H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSVRZWYSFWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)C1=CC=CC=C1N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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